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Compound of Interest

Compound Name:
5-Amino-1-(4-methylphenyl)-1H-

pyrazole-4-carboxylic acid

Cat. No.: B079178 Get Quote

This technical guide provides an in-depth exploration of Hirshfeld surface analysis as applied to

pyrazole carboxylic acids, a class of compounds of significant interest in medicinal chemistry

and materials science. We delve into the theoretical underpinnings, experimental and

computational protocols, and the interpretation of quantitative data derived from this powerful

analytical technique. This document is intended to serve as a comprehensive resource for

researchers seeking to elucidate and quantify intermolecular interactions that govern the

crystal packing and, consequently, the physicochemical properties of these materials.

Introduction to Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational method used to visualize and quantify

intermolecular interactions in crystalline materials. The Hirshfeld surface is a three-dimensional

surface defined by partitioning the crystal electron density into molecular fragments. By

mapping various properties onto this surface, such as the normalized contact distance (dnorm),

shape index, and curvedness, researchers can gain valuable insights into the nature and

prevalence of different intermolecular contacts. This is particularly crucial for understanding the

structure-property relationships in pyrazole carboxylic acids, where hydrogen bonding and

other weak interactions play a pivotal role in determining their solid-state architecture.

Experimental and Computational Protocol
The successful application of Hirshfeld surface analysis hinges on a robust experimental and

computational workflow. The following protocol outlines the key steps involved, from data
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acquisition to analysis.

Single-Crystal X-ray Diffraction
A high-quality single-crystal X-ray diffraction (SC-XRD) experiment is the foundational step.

Crystal Selection: A suitable single crystal of the pyrazole carboxylic acid derivative is

mounted on a diffractometer.

Data Collection: X-ray diffraction data are collected, typically at a low temperature (e.g., 100

K) to minimize thermal motion.

Structure Solution and Refinement: The collected data are processed to solve and refine the

crystal structure, yielding a Crystallographic Information File (CIF). This file contains the

atomic coordinates and unit cell parameters essential for the subsequent analysis.

Hirshfeld Surface Calculation and Visualization
The CIF file serves as the input for specialized software to perform the Hirshfeld surface

analysis.

Software:CrystalExplorer is the most widely used software for Hirshfeld surface analysis.[1]

[2]

Hirshfeld Surface Generation: The CIF is loaded into the software, and the Hirshfeld surface

is calculated for the molecule of interest. The calculation is based on the promolecular

electron density.

Surface Property Mapping: Various properties are mapped onto the Hirshfeld surface to

visualize intermolecular contacts. A key property is dnorm, which is a normalized contact

distance that highlights regions of close contact. Red spots on the dnorm surface indicate

contacts shorter than the van der Waals radii, white regions represent contacts

approximately equal to the van der Waals radii, and blue regions signify longer contacts.[3]

2D Fingerprint Plots: Two-dimensional fingerprint plots are generated from the Hirshfeld

surface. These plots summarize all intermolecular contacts by plotting the distance to the

nearest atom inside the surface (di) against the distance to the nearest atom outside the

surface (de). The resulting plot is a unique signature of the intermolecular interactions for a
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given molecule in a specific crystalline environment. The percentage contribution of different

types of contacts can be quantified from these plots.
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Figure 1: Experimental and computational workflow for Hirshfeld surface analysis.
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Quantitative Analysis of Intermolecular Interactions
A key strength of Hirshfeld surface analysis is its ability to provide quantitative data on the

relative contributions of different intermolecular contacts to the overall crystal packing. The

following table summarizes typical findings for various pyrazole derivatives, showcasing the

diversity of interactions.

Compoun
d Class

H···H (%)
O···H/H···
O (%)

C···H/H···
C (%)

N···H/H···
N (%)

Other
Contacts
(%)

Referenc
e

Pyrazolone

Derivative
45.9 12.3 16.2 23.3 - [4]

Tetrahydro

pyrazolo[1,

2-

a]pyrazole

37.1 31.3 10.6 -
13.5

(Br···H)
[1]

5-methyl-

1H-

pyrazol-3-

yl 4-

nitrobenze

nesulfonat

e

- Dominant - Dominant - [2]

Note: The percentages represent the contribution of each type of intermolecular contact to the

total Hirshfeld surface area.

The data clearly indicates that H···H contacts are often the most abundant due to the high

proportion of hydrogen atoms on the molecular surface. However, the specific contributions of

directional interactions like O···H and N···H hydrogen bonds are critical in dictating the

supramolecular assembly. For instance, in a tetrahydropyrazolo[1,2-a]pyrazole derivative,

O···H/H···O contacts contribute significantly (31.3%), highlighting the importance of C—H···O

hydrogen bonds in the crystal packing.[1] In contrast, a pyrazolone derivative shows a higher
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percentage of N···H/H···N interactions (23.3%), indicating the presence of N—H···N hydrogen

bonds.[4]

Visualizing Intermolecular Contact Relationships
The various intermolecular contacts identified through Hirshfeld surface analysis are not

isolated but form a network of interactions that collectively stabilize the crystal structure. The

following diagram illustrates the logical relationships between the central pyrazole carboxylic

acid molecule and its surrounding environment, as revealed by the analysis.
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Figure 2: Network of intermolecular interactions for pyrazole carboxylic acids.

This diagram conceptualizes the pyrazole carboxylic acid molecule as a central hub from which

various types of interactions emanate. The carboxylic acid group provides potent hydrogen

bond donors (O-H) and acceptors (C=O), while the pyrazole ring offers additional hydrogen

bond donors (N-H) and acceptors (N), as well as a π-system for stacking and C-H···π

interactions. The overall molecular framework also contributes to weaker, non-directional van

der Waals forces, primarily H···H and C···H contacts.

Conclusion
Hirshfeld surface analysis provides a powerful lens through which the intricate world of

intermolecular interactions in pyrazole carboxylic acids can be viewed and quantified. By

combining high-quality crystallographic data with sophisticated computational tools,
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researchers can dissect the supramolecular architecture of these compounds, revealing the

subtle interplay of hydrogen bonds, π-π stacking, and van der Waals forces. This detailed

understanding is paramount for rational drug design and the engineering of crystalline

materials with tailored properties. The methodologies and data presented in this guide offer a

robust framework for scientists and professionals working in this exciting field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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